Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide
Description
Contextualization of Benzimidazole (B57391) Derivatives in Chemical Science
Benzimidazole, a bicyclic molecule composed of fused benzene (B151609) and imidazole (B134444) rings, serves as a foundational structure for a vast array of derivatives with significant applications. mdpi.com This structural motif is isostructural with naturally occurring nucleotides, which has spurred extensive research into its potential biological activities. mdpi.com Consequently, benzimidazole derivatives have been investigated for a wide spectrum of pharmacological applications, including as antimicrobial, antiviral, and anticancer agents. thieme-connect.comnih.gov
Beyond medicinal chemistry, the benzimidazole scaffold is a "privileged structure" due to its ability to interact with a variety of biological targets through hydrogen bonding, π–π stacking, and metal ion coordination. rsc.org This versatility extends to materials science, where these compounds are explored for their potential in creating novel materials with specific electronic and optical properties. mdpi.com Their capacity to act as ligands for a wide range of metal ions has also made them valuable in the field of coordination chemistry and catalysis. mdpi.com
Structural Significance of Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide (B99878) in the Literature
The structural significance of Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide lies in the unique combination of rigid benzimidazole units and a flexible ethyl sulfide linker. This arrangement allows the molecule to adopt various conformations, making it an adaptable ligand for coordinating with metal centers. The presence of two benzimidazole moieties provides multiple nitrogen donor atoms, enabling chelation to a metal ion.
The thioether linkage is a critical component of the molecule's structure, influencing its coordination behavior. The sulfur atom can also act as a donor atom, allowing the ligand to bind to metals in a tridentate fashion. However, research has shown that the coordination of the thioether sulfur is not always guaranteed and can depend on the specific metal ion and reaction conditions. thieme-connect.com This flexibility in coordination mode is a key area of investigation, as it allows for the synthesis of metal complexes with diverse geometries and, consequently, different chemical and physical properties. The flexible nature of the bis-benzimidazole ring system is also believed to contribute to the high-affinity binding of its derivatives to DNA. nih.gov
Historical Overview of Research on Bis-Benzimidazole Sulfide Scaffolds
The journey of benzimidazole research began in the 1870s with its first synthesis by Hoebrecker. nih.gov The therapeutic potential of benzimidazole derivatives started to be recognized around 1944. mdpi.com This laid the groundwork for the development of more complex structures, including bis-benzimidazole scaffolds.
The synthesis of bis-benzimidazoles has been an active area of research, with various methods developed to link two benzimidazole units. These linkers can include simple alkyl chains, ether linkages, and, significantly, thioether bridges. The introduction of a sulfur atom in the linker was a strategic move to introduce a soft donor atom, expanding the range of metal ions that could be effectively coordinated.
Early research into bis-benzimidazole sulfide scaffolds focused on their synthesis and characterization. A general method for preparing bis(benzimidazoles) involves the refluxing of thiodiacetic acid and o-phenylenediamine (B120857) in an acidic solution. researchgate.net Over time, the focus has expanded to include detailed investigations into their coordination chemistry with a variety of transition metals. These studies have been crucial in understanding how the nature of the linker and the substituents on the benzimidazole rings influence the structure and properties of the resulting metal complexes. This foundational work has paved the way for the exploration of bis-benzimidazole sulfides, including this compound, in areas such as catalysis and materials science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H18N4S |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[2-[2-(1H-benzimidazol-2-yl)ethylsulfanyl]ethyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H18N4S/c1-2-6-14-13(5-1)19-17(20-14)9-11-23-12-10-18-21-15-7-3-4-8-16(15)22-18/h1-8H,9-12H2,(H,19,20)(H,21,22) |
InChI Key |
UMAZYQXYRRZXQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCSCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide (B99878)
Established routes to Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide are predicated on classic condensation reactions to form the benzimidazole (B57391) rings, followed by nucleophilic substitution to create the sulfide linkage. These pathways are designed for efficiency and reliable yields.
The cornerstone of the synthesis is the preparation of a suitable benzimidazole precursor. A common and effective method is the Phillips synthesis, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid under acidic conditions. dtic.mil To obtain the necessary ethyl side chain, a precursor like 3-mercaptopropanoic acid or 3-chloropropanoic acid can be utilized.
For instance, the reaction of o-phenylenediamine with 3-chloropropanoic acid in the presence of a condensing agent such as polyphosphoric acid (PPA) or by refluxing in 4N hydrochloric acid yields 2-(2-chloroethyl)-1H-benzimidazole. dtic.milnuph.edu.ua PPA is particularly effective as it serves as both a solvent and a catalyst at high temperatures. nuph.edu.ua
Table 1: Representative Conditions for Benzimidazole Intermediate Synthesis
| Reactants | Catalyst/Solvent | Conditions | Product |
|---|---|---|---|
| o-Phenylenediamine, Carboxylic Acid | Polyphosphoric Acid (PPA) | Heating | 2-Substituted-1H-benzimidazole |
| o-Phenylenediamine, Carboxylic Acid | 4N Hydrochloric Acid | Reflux | 2-Substituted-1H-benzimidazole |
This table presents generalized conditions for the synthesis of benzimidazole intermediates based on established methods. dtic.milnuph.edu.ua
With the key intermediate, 2-(2-chloroethyl)-1H-benzimidazole, in hand, the formation of the sulfide bridge is typically achieved through a nucleophilic substitution reaction. This step involves reacting two equivalents of the chloro-intermediate with a sulfide source. Sodium sulfide (Na₂S) is a common and cost-effective reagent for this transformation.
The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or ethanol, to facilitate the dissolution of the reactants. The sulfide anion (S²⁻) acts as a potent nucleophile, displacing the chloride on two separate benzimidazole molecules to form the desired this compound.
An alternative approach involves the S-alkylation of a thiol-containing benzimidazole. For example, 2-(2-mercaptoethyl)-1H-benzimidazole could be reacted with 2-(2-chloroethyl)-1H-benzimidazole in the presence of a base to form the sulfide linkage. This method is analogous to the synthesis of other thioether derivatives of benzimidazole. ijmrhs.comresearchgate.net
The purification of the final product is critical to remove unreacted starting materials, by-products, and residual solvents. A multi-step purification protocol is often employed.
Precipitation and Filtration : After the reaction, the crude product is often precipitated by pouring the reaction mixture into water. ijpsm.com The resulting solid is collected by filtration and washed with water to remove inorganic salts and water-soluble impurities. dtic.mil
Recrystallization : This is a standard technique for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent (e.g., ethanol, acetone) and allowed to cool slowly. The pure compound crystallizes out, leaving impurities in the solution. orientjchem.org
Column Chromatography : For a higher degree of purity, column chromatography is utilized. The compound is passed through a stationary phase, such as silica (B1680970) gel, using an appropriate solvent system (eluent) like ethyl acetate/hexane or benzene (B151609)/ethyl acetate. dtic.milijpsm.com The components of the mixture separate based on their differential adsorption to the stationary phase.
Sublimation : For compounds that are thermally stable, vacuum sublimation can be an effective final purification step, particularly for removing non-volatile impurities. dtic.mil
Alternative and Modified Synthetic Approaches
Research into heterocyclic chemistry continues to yield novel and more efficient synthetic routes. These alternative approaches often focus on improving yields, reducing reaction times, or employing greener chemical processes.
An alternative strategy begins with the readily available 2-mercaptobenzimidazole (B194830) (2-MBI). 2-MBI can be synthesized by reacting o-phenylenediamine with carbon disulfide in the presence of a base like potassium hydroxide. researchgate.netijpsm.com The sulfur atom in 2-MBI is a strong nucleophile and can participate in various condensation and alkylation reactions. ijmrhs.comorientjchem.org
One modified approach involves the S-alkylation of 2-MBI with a suitable bifunctional electrophile. For instance, reacting two equivalents of 2-MBI with 1,2-dibromoethane (B42909) in the presence of a base would link the two benzimidazole rings through their sulfur atoms. However, this specific reaction would yield 1,2-bis(1H-benzimidazol-2-ylthio)ethane, a structural isomer of the target compound. To synthesize the target molecule via this route, a different starting material, such as 2-(2-mercaptoethyl)-1H-benzimidazole, would need to be dimerized, for example, through controlled oxidation to a disulfide followed by reduction and reaction with a linking agent.
Another variation involves the reaction of 2-MBI with an activated benzaldehyde, such as 4-fluorobenzaldehyde, in a solvent like DMSO with potassium carbonate to form a sulfide linkage, demonstrating the versatility of the thiol group in forming C-S bonds. mdpi.com
Phase-transfer catalysis (PTC) offers a powerful and efficient alternative for alkylation reactions in heterocyclic chemistry, particularly when dealing with reactants that have poor solubility in common organic solvents. lookchem.com While the target compound features an S-linkage, the principles of PTC are highly relevant for the alkylation of benzimidazole nitrogen or sulfur atoms.
In a typical PTC system, a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) is used to transport an anion (like the deprotonated benzimidazole) from an aqueous or solid phase into an organic phase where the alkylating agent resides. This circumvents solubility issues and can significantly accelerate reaction rates under mild conditions. lookchem.com
This methodology has been successfully applied to the N-alkylation of benzimidazoles and imidazoles using various alkyl halides in an alkaline water-SDS (sodium dodecyl sulfate) system. lookchem.com The use of a surfactant like SDS can further enhance the reaction rate by creating micelles that facilitate the interaction between reactants. This approach offers several advantages, including operational simplicity, very short reaction times, and excellent product yields without the formation of undesired quaternary salts.
Table 2: N-Alkylation of Benzimidazoles using Phase-Transfer Catalysis
| Substrate | Alkylating Agent | Catalyst System | Temp (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| Benzimidazole | Benzyl Bromide | SDS/NaOH/H₂O | RT | 10 min | 96 |
| 2-Methylbenzimidazole | Benzyl Bromide | SDS/NaOH/H₂O | RT | 15 min | 92 |
| Benzimidazole | Ethyl Bromoacetate | SDS/NaOH/H₂O | RT | 15 min | 90 |
Data adapted from studies on N-alkylation of imidazoles/benzimidazoles in an SDS-aqueous basic medium, demonstrating the efficiency of PTC methods. lookchem.com The principles are applicable to S-alkylation as well.
Green Chemistry Principles in Synthetic Route Optimization
The pursuit of environmentally benign chemical processes has led to the re-evaluation of synthetic routes for complex molecules like this compound. Traditional synthesis often involves the condensation of o-phenylenediamine with a suitable dicarboxylic acid derivative, such as 3,3'-thiodipropionic acid, typically requiring prolonged heating in strong acidic media like 4 M HCl for extended periods (e.g., 24-72 hours). mdpi.com Such methods, while effective, often generate significant waste, use corrosive reagents, and consume large amounts of energy.
In contrast, modern synthetic organic chemistry increasingly embraces green chemistry principles to mitigate environmental impact. For benzimidazole derivatives, key green strategies include the use of microwave irradiation, solvent-free reaction conditions, and eco-friendly catalysts. nih.gov Microwave-assisted synthesis, for instance, has been shown to dramatically reduce reaction times from hours to mere minutes and increase product yields for a variety of benzimidazole compounds. nih.gov This technique offers rapid, uniform heating that is more energy-efficient than conventional refluxing.
Furthermore, replacing hazardous solvents and corrosive acids is a primary goal. Water has been successfully employed as a green solvent for the oxidation of related benzimidazole sulfides. nih.gov Catalysts such as erbium(III) trifluoromethanesulfonate (B1224126) and zinc sulfide nanoparticles have also been utilized to facilitate benzimidazole synthesis under milder, more environmentally friendly conditions. thieme-connect.de While specific green synthetic routes for this compound are not extensively detailed in current literature, an optimized route can be proposed by applying these established principles. Such a method would likely involve a microwave-assisted, one-pot condensation of o-phenylenediamine and 3,3'-thiodipropionic acid, potentially using a recyclable, solid-acid catalyst in minimal or no solvent.
Table 1: Comparison of Conventional vs. Proposed Green Synthetic Route
| Parameter | Conventional Method | Proposed Green Method |
|---|---|---|
| Heating Method | Conventional Reflux | Microwave Irradiation |
| Reaction Time | 24 - 72 hours | 10 - 30 minutes (estimated) |
| Solvent | 4 M Hydrochloric Acid | Water or Solvent-free |
| Catalyst | Strong Acid (reagent) | Recyclable solid acid (catalytic) |
| Energy Consumption | High | Low |
| Waste Generation | High (acidic waste) | Low (minimal solvent, recyclable catalyst) |
Chemical Reactivity and Derivatization Strategies
The unique structure of this compound, which combines two benzimidazole units with a flexible and reactive thioether bridge, provides multiple avenues for chemical modification and the development of novel derivatives.
Oxidation Reactions: Formation of Sulfoxides and Sulfones
The sulfur atom in the thioether linkage is susceptible to oxidation, allowing for the controlled formation of the corresponding sulfoxide (B87167) and sulfone derivatives. smolecule.com This transformation is significant as it can modulate the compound's steric and electronic properties, as well as its solubility and biological activity. nih.govsmolecule.com The resulting Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfoxide and Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfone are stable, isolable compounds.
The selective oxidation of sulfides to sulfoxides without over-oxidation to the sulfone is a common challenge in organic synthesis. thieme-connect.de However, green chemistry approaches have yielded effective methods. For related benzimidazole anthelmintics, hydrogen peroxide (H₂O₂) in water has been successfully used as a clean and efficient oxidizing system. nih.gov By controlling the stoichiometry of H₂O₂, one can selectively target either the sulfoxide or the sulfone. Using approximately one equivalent of the oxidant favors the formation of the sulfoxide, while an excess (e.g., 2.5 equivalents) drives the reaction to the sulfone. nih.gov These reactions can often be performed at room temperature, further enhancing their green credentials.
Table 2: Oxidation Products of this compound
| Starting Material | Oxidizing System | Major Product |
|---|---|---|
| This compound | H₂O₂ (1.1 equiv) / H₂O | Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfoxide |
| This compound | H₂O₂ (≥2.5 equiv) / H₂O | Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfone |
Nucleophilic Substitution Reactions at the Sulfur Center
The sulfur atom of the thioether is a potential site for nucleophilic attack, which could lead to the cleavage of a carbon-sulfur bond. smolecule.com While specific examples for this compound are not prominent in the literature, the general reactivity of thioethers suggests that strong nucleophiles could displace one of the benzimidazolylethyl groups. This type of reaction, however, typically requires harsh conditions or activation of the sulfur atom, for example, by conversion to a sulfonium (B1226848) salt.
A more plausible pathway for derivatization involves the nucleophilic character of the sulfur atom itself. The lone pairs of electrons on the sulfur can attack electrophiles, such as alkyl halides, to form sulfonium salts. These resulting salts could then serve as substrates for nucleophilic substitution reactions, where a nucleophile would attack one of the α-carbon atoms, leading to the cleavage of a C-S bond and the release of a neutral sulfide leaving group. This strategy allows for the functionalization and transformation of the original molecule. For instance, reaction with methyl iodide would yield a sulfonium iodide salt, which could then react with a nucleophile like cyanide or an alkoxide.
Functionalization for Advanced Ligand Design and Sensor Development
The presence of multiple nitrogen heteroatoms in the benzimidazole rings, combined with the sulfur donor atom in the bridge, makes this compound an excellent chelating ligand for a variety of metal ions. mdpi.comsmolecule.com This property is central to its functionalization for creating advanced materials, such as metal complexes with specific catalytic or biological properties, and chemical sensors.
The flexible ethyl sulfide linker allows the two benzimidazole units to orient themselves to coordinate with a metal center, acting as a tridentate N,S,N-donor ligand. smolecule.com This coordination capability has been exploited in the development of chemical sensors. A notable example is a ruthenium(II) complex incorporating this compound, which has been designed as a fluorescent chemosensor. nih.gov This specific complex exhibits selective recognition of chloride ions (Cl⁻), demonstrating its potential application in analytical chemistry and environmental monitoring. nih.gov The sensor operates by selectively binding with Cl⁻, which stimulates a measurable fluorescence signal, with a detection limit reported to be as low as 0.44 µmol/L. nih.gov This highlights a powerful strategy for derivatization where the fundamental coordination chemistry of the molecule is harnessed for a specific, high-value application.
Coordination Chemistry and Metal Complexation Studies
Ligand Properties of Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide (B99878)
Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide possesses two primary types of donor atoms: the imine nitrogen atoms of the benzimidazole (B57391) rings and the sulfur atom of the ethyl sulfide bridge. The nitrogen atoms are sp²-hybridized and are part of an aromatic system, making them effective σ-donors. The sulfur atom, with its lone pairs of electrons, can also participate in coordination, rendering the ligand potentially tridentate.
This compound typically acts as a tridentate N,S,N-chelating ligand. In this mode, it coordinates to a metal center through the two imine nitrogen atoms of the benzimidazole rings and the central sulfur atom, forming two five-membered chelate rings. This mode of coordination has been confirmed by X-ray crystallography in a nickel(II) complex where the ligand is denoted as 'tebb' mdpi.comnih.gov.
The flexible nature of the ethyl sulfide bridge allows for a range of bite angles, which in turn influences the stereochemistry of the metal's coordination sphere. While specific stereochemical preferences are dependent on the metal ion, the ligand is capable of adapting to form various geometries, including distorted octahedral and potentially tetrahedral or square planar arrangements, depending on the coordination number and the nature of other co-ligands.
Structural modifications to the this compound framework can significantly impact its coordination behavior. One common modification is the substitution on the N-H group of the benzimidazole ring. N-alkylation can alter the steric hindrance around the nitrogen donor atoms and can also influence the electronic properties of the benzimidazole system, which may affect the strength of the metal-ligand bond mdpi.com.
Furthermore, altering the length and flexibility of the linker between the benzimidazole units can have a profound effect on the resulting complex's geometry and stability. For instance, more rigid linkers may enforce a specific coordination geometry, while more flexible linkers can accommodate a wider range of metal ion preferences.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent, often with gentle heating. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including X-ray crystallography, to determine their structure and properties.
This compound and its analogues have been shown to form complexes with a range of transition metal ions.
Nickel(II): A well-characterized example is the complex Ni(tebb)₂₂, where 'tebb' is this compound. In this complex, two molecules of the tridentate ligand coordinate to a single nickel(II) ion mdpi.comnih.gov.
Cobalt(II), Copper(II), and Zinc(II): While specific crystal structures for complexes of these metals with the exact ligand are not detailed in the provided search results, the closely related ligand, bis((1H-benzimidazol-2-yl)methyl)sulfide (NSN), forms complexes with Co(II), Cu(II), and Zn(II). These complexes have the general formula [M(NSN)₂]X·yH₂O, indicating a 1:2 metal-to-ligand stoichiometry researchgate.netresearchgate.net.
Ruthenium(II): Ruthenium(II) complexes with other bis(benzimidazole) ligands, such as 2,6-bis(1H-benzimidazol-2-yl)pyridine, have been synthesized and structurally characterized, often exhibiting octahedral geometries nih.gov.
Silver(I): Silver(I) is known to form complexes with various benzimidazole-based ligands, displaying a range of coordination numbers and geometries, often influenced by the counter-ion and solvent sciencereviews2000.co.uk.
Mercury(II): Mercury(II) complexes with ligands containing sulfur and nitrogen donors are well-documented, though specific examples with this compound are not prevalent in the provided search results.
The stoichiometry and coordination geometry of metal complexes with this compound and its analogues are influenced by the metal ion's size, charge, and electronic configuration, as well as the reaction conditions.
| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Coordination Geometry |
| Ni(II) | tebb | 1:2 | Distorted Octahedral mdpi.comnih.gov |
| Co(II) | NSN | 1:2 | Distorted Octahedral researchgate.net |
| Ni(II) | NSN | 1:2 | Distorted Octahedral researchgate.net |
| Cu(II) | NSN | 1:2 | Not specified, but likely distorted octahedral or tetrahedral researchgate.net |
| Zn(II) | NSN | 1:2 | Not specified, but likely distorted octahedral or tetrahedral researchgate.net |
| Ru(II) | 2,6-bis(1H-benzimidazol-2-yl)pyridine | 1:2 | Distorted Octahedral nih.gov |
Interactive Data Table of Metal Complex Geometries
In the case of the Ni(tebb)₂₂ complex, the nickel(II) center is in a deformed octahedral environment. The two 'tebb' ligands act in a tridentate fashion, with the four nitrogen atoms from the two ligands forming the equatorial plane of the octahedron, and the two sulfur atoms occupying the apical positions nih.gov. The complexes of the related NSN ligand with Co(II) and Ni(II) also exhibit a distorted octahedral geometry researchgate.net. For other metal ions like Cu(II) and Zn(II), tetrahedral or other geometries are also possible depending on the specific ligand and reaction conditions researchgate.net.
Role of Counter Anions in Complex Formation and Solid-State Structures
The nature of the counter anion plays a crucial role in the formation and solid-state structure of coordination complexes involving bis-benzimidazole ligands like this compound. The size, shape, and coordinating ability of the anion can dictate the final dimensionality, ligand conformation, and crystal packing of the resulting supramolecular assembly.
In the case of complexes formed with the closely related ligand bis((1H-benzimidazol-2-yl)methyl)sulfide (NSN), infrared and conductivity measurements have shown that anions like sulfate (SO₄²⁻) and sulfonate (RSO₃⁻) act as non-coordinating counter anions. researchgate.net This leads to the isolation of dicationic complexes with the general formula [M(NSN)₂]X, where M is a divalent metal ion (e.g., Co(II), Ni(II)) and X is the counter anion. researchgate.net
The geometry and volume of the counterion can significantly influence the ligand's conformation and the packing arrangement. Studies on Ag(I) coordination polymers have shown that while complexes with similarly sized and shaped counterions like BF₄⁻, PF₆⁻, and ClO₄⁻ can be isostructural, a larger, elongated anion like triflate (CF₃SO₃⁻) can induce a different ligand conformation and packing arrangement. nih.govrsc.orgmdpi.com This is due to the different spatial requirements and hydrogen bonding capabilities of the anion. nih.gov In some cases, anions can also coordinate directly to the metal center, influencing the geometry of the complex more directly. rsc.orgnih.gov The solid-state structure is thus a result of a delicate balance between the coordination preferences of the metal ion, the conformational flexibility of the ligand, and the steric and electronic properties of the counter anion. researchgate.net
Electronic and Magnetic Properties of Coordination Complexes
Ligand Field Effects and Spectroscopic Signatures in Metal Complexes
The electronic properties and spectroscopic signatures of metal complexes with this compound are governed by ligand field effects, where the interaction between the metal d-orbitals and the ligand's donor atoms dictates the energy levels of the d-electrons. The tridentate N₂S donor set of the ligand creates a specific ligand field around the metal center, leading to characteristic d-d electronic transitions observable in UV-Vis spectroscopy.
For complexes of the analogous ligand bis((1H-benzimidazol-2-yl)methyl)sulfide (NSN) with first-row transition metals, solid-reflectance UV-Vis spectra reveal these ligand field effects. researchgate.net The spectra are typically dominated by intense charge-transfer bands in the UV region (below 400 nm), with weaker d-d transition bands appearing in the visible region. lew.ro These d-d transitions provide valuable information about the coordination geometry and the ligand field splitting energy (Δ). ethz.ch
For example, the spectra of [M(NSN)₂]SO₄·yH₂O complexes show distinct features for different metal ions, consistent with distorted octahedral geometries. researchgate.net
| Complex | d-d Transition Bands (nm) | Color | Geometry |
|---|---|---|---|
| [Co(NSN)₂]SO₄·yH₂O | ~500, ~550 (shoulder) | Pink | Distorted Octahedral |
| [Ni(NSN)₂]SO₄·yH₂O | ~600, ~950 | Pale Blue | Distorted Octahedral |
| [Cu(NSN)₂]SO₄·yH₂O | ~650 (broad) | Blue | Distorted Octahedral |
The position and intensity of these bands are sensitive to the nature of the metal ion, its oxidation state, and the precise geometry of the coordination sphere. The spectrochemical series can be used to predict the relative ligand field strength; ligands like the benzimidazole nitrogens are considered moderately strong field donors. ethz.ch
Magnetic Anisotropy and Zero-Field Splitting in Paramagnetic Complexes
Paramagnetic complexes of this compound, particularly with ions like high-spin Co(II) (d⁷), exhibit interesting magnetic properties arising from magnetic anisotropy and zero-field splitting (ZFS). researchgate.net Magnetic anisotropy refers to the directional dependence of a molecule's magnetic properties, which in transition metal complexes originates from the spin-orbit coupling. This anisotropy causes the removal of the degeneracy of the ground state spin levels even in the absence of an external magnetic field, a phenomenon known as ZFS. mdpi.com
The ZFS is described by the axial (D) and rhombic (E) parameters. The sign and magnitude of D determine the nature of the anisotropy: a negative D value indicates an easy-axis anisotropy, where the magnetic moment preferentially aligns along a specific axis, while a positive D value indicates an easy-plane anisotropy. mdpi.com These parameters are highly sensitive to the coordination geometry of the metal ion.
For Co(II) complexes with related bis(benzimidazole) ligands, ZFS parameters have been determined through a combination of magnetic susceptibility measurements, high-field electron paramagnetic resonance (HF-EPR), and theoretical calculations. researchgate.netrsc.orgnih.gov For instance, in polymeric complexes where the ligand 2-[2-[2-(1H-benzimidazol-2-yl)ethylsulfanyl]ethyl]-1H-benzimidazole (tebb) coordinates to Co(II) to form a tetrahedral environment, moderate negative D values were found, indicating easy-axis anisotropy. researchgate.net In contrast, hexacoordinated Co(II) complexes with a different bis(benzimidazole)pyridine ligand show large positive D values. rsc.org
| Complex | Co(II) Geometry | D (cm⁻¹) | E/D | Anisotropy Type |
|---|---|---|---|---|
| [Co(tebb)Cl₂]n·nCH₃OH | Tetrahedral | -7.2(2) | - | Easy-axis |
| [Co(tebb)Br₂]n·3/2nCH₃OH | Tetrahedral | -3.7(1) | - | Easy-axis |
| [Co(L¹)(NO₃)₂] (L¹ = C₈-bistriazole) | Hexacoordinate | +23.7 | ~0.15 | Easy-plane |
| [Co(L²)(NO₃)₂] (L² = C₁₂-bistriazole) | Hexacoordinate | +24.2 | ~0.19 | Easy-plane |
The presence of significant magnetic anisotropy and ZFS in these Co(II) complexes makes them candidates for single-ion magnets (SIMs), where individual molecules can exhibit slow magnetic relaxation. rsc.org
Electrochemical and Redox Behavior of Metal Complexes
The electrochemical and redox behavior of metal complexes with this compound is critical for their potential applications in catalysis and as models for metalloenzymes. Cyclic voltammetry (CV) is a key technique used to investigate the redox properties, providing information on formal reduction potentials (E¹/²), electron transfer kinetics, and the stability of different oxidation states. electrochemsci.org
Complexes of copper with benzimidazole-containing ligands have been extensively studied due to their relevance to biological electron transfer systems. nih.gov The redox couple Cu(II)/Cu(I) is particularly important. The flexibility of the ligand plays a significant role; a more flexible linker between the benzimidazole units can more easily accommodate the geometric changes associated with the reduction of square-planar or octahedral Cu(II) to tetrahedral Cu(I), thereby facilitating the redox process. nih.gov
The nature of the donor atoms also heavily influences the redox potential. For copper complexes with mixed benzimidazole/thioether donor sets, it has been observed that a higher proportion of sulfur donors in the coordination sphere leads to higher (more positive) Cu(II)/Cu(I) redox potentials. researchgate.net
Electrochemical studies on various metal-benzimidazole complexes typically reveal quasi-reversible, one-electron transfer processes. electrochemsci.organalis.com.my For example, copper(II) benzimidazole complexes often show a quasi-reversible wave for the Cu²⁺/⁺ couple, which may be followed by an irreversible reduction of the Cu(I) species to metallic copper at more negative potentials. researchgate.net
| Complex System | Redox Couple | E¹/² or Epc (V vs. Ag/AgCl) | Process |
|---|---|---|---|
| Cu(II)-imidazole peptide complexes | Cu(II)/Cu(I) | +0.2 to +0.4 | Quasi-reversible |
| [Cu(L)Cl₂] (L = pyridazine ligand) | Cu(II)/Cu(I) | +0.03 (Epc) | Quasi-reversible |
| [Fe(L)Cl₂] (L = pyridazine ligand) | Fe(III)/Fe(II) | -0.47 (Epc) | Quasi-reversible |
| [Ni(L)Cl₂] (L = pyridazine ligand) | Ni(II)/Ni(I) | +0.12 (Epc) | Quasi-reversible |
Note: E¹/² is the formal reduction potential for reversible/quasi-reversible systems, while Epc is the cathodic peak potential for irreversible/quasi-reversible processes. Values are dependent on solvent and electrolyte conditions.
The redox properties are crucial for the function of these complexes in applications such as oxidative DNA cleavage, where the generation of reactive oxygen species is mediated by the metal center cycling between different oxidation states. nih.gov
Mechanistic Investigations of Biological Activities
Antiproliferative and Cytotoxic Mechanisms of Action
The anticancer potential of bis-benzimidazole derivatives is a subject of extensive research. These compounds employ several mechanisms to inhibit the growth of cancer cells and induce cell death, ranging from direct DNA interaction to the disruption of critical molecular pathways.
DNA Interaction Modes (e.g., Intercalation, Minor Groove Binding)
A primary mechanism by which bis-benzimidazole compounds exert their cytotoxic effects is through non-covalent binding to the minor groove of duplex DNA. beilstein-journals.orgesr.ie These typically crescent-shaped molecules fit snugly into the minor groove, displacing water molecules and interacting with the edges of base pairs. beilstein-journals.org This binding is facilitated by a combination of hydrogen bonds, electrostatic interactions, and van der Waals forces. beilstein-journals.orgesr.ie
Studies on various symmetric bis-benzimidazoles, which share a structural scaffold with Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide (B99878), show a strong preference for binding to AT-rich sequences within the DNA minor groove. beilstein-journals.orgnih.govnih.gov This sequence-specific recognition is a key factor in their biological activity. nih.gov For example, structural analyses of compounds like Hoechst 33258 and its analogues have provided a detailed basis for understanding how the bis-benzimidazole core recognizes and binds to sequences of four to six consecutive AT base pairs. nih.gov The binding of these ligands can deregulate cellular replication and is a mode of action for several antitumor drugs. esr.ie
Molecular Pathways and Targets in Cellular Processes (e.g., Inhibition of DNA Synthesis)
Beyond direct DNA binding, bis-benzimidazole derivatives interfere with crucial cellular machinery. One significant target is DNA topoisomerase I, an enzyme essential for resolving DNA topological stress during replication and transcription. Certain bis-benzimidazole derivatives have been shown to be active compounds in interfering with the function of mammalian DNA topoisomerase I. nih.gov Inhibition of this enzyme can lead to DNA strand breaks and ultimately trigger cell death. nih.gov
Additionally, related benzimidazole (B57391) structures, such as 1H-benzimidazol-2-yl hydrazones, have demonstrated the ability to modulate tubulin dynamics. nih.gov By retarding the initial phase of tubulin polymerization, these compounds can disrupt microtubule formation, leading to mitotic arrest and the inhibition of cell division. nih.gov
Induction of Apoptosis via Specific Mitochondrial Pathways
A key outcome of the cellular stress induced by benzimidazole derivatives is apoptosis, or programmed cell death. Research has shown that these compounds can trigger apoptosis through the intrinsic, or mitochondrial, pathway. nih.govnih.gov For instance, certain N-substituted tetrabromo-1H-benzimidazole derivatives have been observed to induce the mitochondrial apoptotic pathway in acute lymphoblastic leukemia cells. nih.gov The activation of this pathway often involves the translocation of pro-apoptotic proteins like Bax to the mitochondria, which in turn leads to the release of cytochrome C and the activation of caspases that execute the apoptotic program. nih.gov The cleavage of poly(ADP-ribose) polymerase (PARP) is another hallmark of apoptosis that has been observed following treatment with some benzimidazole derivatives. nih.gov
Selective Cytotoxicity Towards Tumor Cell Lines
Derivatives of bis-benzimidazole have demonstrated cytotoxic activity against a wide range of human cancer cell lines. This selective action against tumor cells while sparing normal cells is a critical aspect of their therapeutic potential. Studies have documented the efficacy of various benzimidazole compounds against cell lines derived from breast, cervical, skin, liver, and other cancers. nih.govsmolecule.comekb.eg The specific activity often depends on the structural modifications of the benzimidazole core. nih.gov
| Compound Class | Cancer Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|---|
| Bis-benzimidazole derivatives | HeLa | Cervical Adenocarcinoma | Cytostatic | nih.gov |
| Bis-benzimidazole derivatives | MCF-7 | Breast Adenocarcinoma | Cytotoxic | nih.gov |
| Bis-benzimidazole derivatives | A431 | Skin Epidermoid Carcinoma | Cytotoxic | nih.gov |
| 2-((Benzimidazol-2-yl)thio)-1-arylethan-1-ones | MDA-MB-468 | Triple-Negative Breast Cancer | Anti-proliferative, Apoptosis-inducing | mdpi.com |
| Benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine derivatives | HepG2 | Hepatocellular Carcinoma | Cytotoxic | ekb.eg |
Antibacterial and Antimicrobial Action
The benzimidazole scaffold is also a key component in compounds developed for their antimicrobial properties. The presence of a sulfide bridge in Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide is noteworthy, as organosulfur compounds have a long history of use as antibacterial agents. mdpi.com
Spectrum of Activity Against Relevant Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)
Benzimidazole derivatives have shown a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Studies on various bis(benzimidazole) derivatives have demonstrated higher activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) in the range of 12.5-100 µg/mL. researchgate.net
Notably, these compounds are effective against clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis. researchgate.netnih.gov Some derivatives act not by directly killing the bacteria but by inhibiting virulence factors, which are molecules that enable the bacteria to cause disease. For example, one benzimidazole derivative was found to down-regulate virulence regulator genes in MRSA, making the pathogen more susceptible to killing by host immune cells. nih.gov
Furthermore, certain novel benzimidazole molecules have been identified that prevent the formation of bacterial biofilms in a broad-spectrum manner. nih.govresearchgate.net Biofilms are protective communities of bacteria that are notoriously resistant to conventional antibiotics. A compound designated ABC-1 was shown to inhibit biofilm formation by pathogens like Pseudomonas aeruginosa and Staphylococcus aureus at nanomolar concentrations without inhibiting bacterial growth, highlighting a promising anti-biofilm strategy. nih.govresearchgate.net
| Bacterial Strain | Gram Stain | Observed Activity of Derivative(s) | Reference |
|---|---|---|---|
| Staphylococcus aureus (including MRSA) | Positive | Bacteriostatic, Bactericidal, Anti-virulence, Biofilm inhibition | researchgate.netnih.govresearchgate.net |
| Bacillus subtilis | Positive | Inhibited growth | nih.gov |
| Escherichia coli | Negative | Inhibited growth (less effective than against Gram-positives) | researchgate.net |
| Pseudomonas aeruginosa | Negative | Inhibited growth, Biofilm inhibition | researchgate.netresearchgate.net |
Antiprotozoal Activity Against Pathogenic Organisms (e.g., Trichomonas vaginalis, Giardia intestinalis, Entamoeba histolytica)
The benzimidazole scaffold is a well-established pharmacophore in antiparasitic drug discovery. While specific studies on the antiprotozoal activity of this compound are not extensively documented in publicly available literature, the activity of structurally related compounds provides significant insights into its potential efficacy against a range of pathogenic protozoa. Research into various benzimidazole derivatives has demonstrated potent activity against organisms such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica.
For instance, a series of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, which share a similar structural framework with this compound, have been synthesized and evaluated for their antiprotozoal effects. smolecule.comnih.gov These compounds exhibited strong activity against T. vaginalis, G. intestinalis, and E. histolytica, with IC50 values reported to be in the nanomolar range. smolecule.comnih.gov Notably, the efficacy of these derivatives was found to be superior to that of metronidazole, a commonly used antiprotozoal agent. smolecule.comnih.govresearchgate.net
The potent antiprotozoal action of these related compounds suggests that this compound likely shares a similar mechanism of action and could be a promising candidate for further investigation as an antiprotozoal agent. The bis-benzimidazole structure is considered a key feature contributing to this biological activity.
Below is a summary of the antiprotozoal activity of some benzimidazole derivatives against the specified pathogenic organisms, which helps to contextualize the potential of this compound.
| Pathogenic Organism | Compound Series | Observed Activity | Reference |
| Trichomonas vaginalis | 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | Strong activity, with IC50 values in the nanomolar range, surpassing metronidazole. | smolecule.comnih.gov |
| Giardia intestinalis | 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | Potent inhibition, with IC50 values indicating higher efficacy than metronidazole. | smolecule.comnih.gov |
| Entamoeba histolytica | 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | Significant activity, demonstrating lower IC50 values compared to metronidazole. | smolecule.comnih.gov |
Mechanistic Insights into Microbial Growth and Replication Inhibition
The mechanism by which benzimidazole derivatives, including potentially this compound, inhibit microbial growth and replication is multifaceted. A primary proposed mechanism involves the interaction of these compounds with microbial DNA. It has been suggested that bis-benzimidazole structures can intercalate into the DNA helix. smolecule.com This intercalation can disrupt the normal processes of DNA replication and transcription, ultimately leading to the inhibition of cell proliferation and microbial death. smolecule.com This mode of action is a plausible explanation for the observed antibacterial and antiproliferative properties of compounds within this chemical class. smolecule.com
The unique structure of this compound, featuring two benzimidazole moieties connected by a flexible ethyl sulfide linker, may enhance its ability to bind to and interact with biological macromolecules such as DNA. The sulfide linkage also introduces specific electronic and steric properties that could influence its biological activity.
Antioxidant Activities and Radical Scavenging Mechanisms
Several studies have highlighted the antioxidant potential of various benzimidazole derivatives. nih.govimist.ma While direct experimental data on the antioxidant activity of this compound is limited, the chemical functionalities present in its structure suggest it may possess radical scavenging capabilities. The antioxidant mechanisms of related benzimidazole compounds have been investigated and are believed to occur through several pathways. nih.gov
One of the primary mechanisms is Hydrogen Atom Transfer (HAT) . In this process, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The benzimidazole ring contains N-H protons that could potentially be donated. nih.gov
Another possible mechanism is Single Electron Transfer followed by Proton Transfer (SET-PT) . This two-step process involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation, which is then followed by the transfer of a proton. nih.gov
A third mechanism is Sequential Proton Loss Electron Transfer (SPLET) , where the antioxidant first loses a proton to form an anion, which then donates an electron to the free radical. nih.gov
The presence of the sulfide group in this compound could also contribute to its antioxidant properties, as sulfur-containing compounds are known to be effective radical scavengers. The following table summarizes the potential radical scavenging mechanisms attributed to benzimidazole-based compounds.
| Radical Scavenging Mechanism | Description | Potential Role of this compound | Reference |
| Hydrogen Atom Transfer (HAT) | Direct donation of a hydrogen atom from the antioxidant to a free radical. | The N-H groups on the benzimidazole rings can act as hydrogen donors. | nih.gov |
| Single Electron Transfer-Proton Transfer (SET-PT) | An initial electron transfer from the antioxidant to the radical, followed by a proton transfer. | The aromatic benzimidazole system can facilitate electron donation. | nih.gov |
| Sequential Proton Loss-Electron Transfer (SPLET) | The antioxidant first deprotonates to form an anion, which then transfers an electron to the radical. | The acidic N-H protons can be lost, initiating this pathway. | nih.gov |
The combined structural features of this compound, including the benzimidazole rings and the sulfide linker, suggest that it may be a valuable compound for further investigation into its antioxidant and radical scavenging activities.
Advanced Applications and Functional Materials Research
Chemosensing and Molecular Recognition
The benzimidazole (B57391) moieties in Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide (B99878) provide excellent coordination sites for metal ions, which, in turn, can act as recognition sites for various analytes. This has been effectively utilized in the design of chemosensors for selective ion detection.
A notable application of Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide is in the selective recognition of chloride ions when complexed with ruthenium. A synthesized ruthenium complex of this ligand has demonstrated high selectivity for chloride ions over other anions such as fluoride, bromide, iodide, nitrate, hydrogen sulfate, and dihydrogen phosphate. researchgate.net The recognition process involves the interaction of the chloride ion with the ruthenium center of the complex, leading to a measurable response. The stoichiometry of the complex with chloride was determined to be 1:1. researchgate.net While the focus of detailed studies has been on chloride, the fundamental structure of the ligand suggests potential for recognizing other ions like silver(I) and sulfide, leveraging the sulfur atom and the nitrogen atoms of the benzimidazole rings for coordination.
The ruthenium complex of this compound functions as a "switch-ON" fluorescent sensor for chloride ions. researchgate.net In its unbound state, the complex exhibits weak fluorescence. However, upon binding with a chloride ion, a significant enhancement in fluorescence intensity is observed. This "switch-ON" mechanism is attributed to the modulation of electronic properties of the complex upon anion binding. Specifically, the sensor selectively combines with Cl⁻ to stimulate fluorescence at 365 nm, with the fluorescence intensity measured at 453 nm. researchgate.net This distinct change in fluorescence provides a clear signal for the presence of the target ion.
Table 1: Performance of a Ruthenium Complex of this compound as a Chloride Sensor
| Parameter | Value | Reference |
|---|---|---|
| Target Ion | Chloride (Cl⁻) | researchgate.net |
| Sensing Mechanism | Switch-ON Fluorescence | researchgate.net |
| Excitation Wavelength | 365 nm | researchgate.net |
| Emission Wavelength | 453 nm | researchgate.net |
| Detection Limit | 0.44 µmol/L | researchgate.net |
| Stoichiometry (Complex:Cl⁻) | 1:1 | researchgate.net |
The practical utility of the ruthenium complex of this compound as a chloride sensor has been demonstrated in real-world samples. It has been successfully applied for the recognition of chloride ions in bacterial samples. researchgate.net This indicates the sensor's robustness and its ability to function in complex biological matrices, where numerous other species could potentially interfere. The development of such sensors is crucial for both biological and environmental monitoring, where the accurate detection of specific ions is of great importance.
Catalysis and Electrocatalysis
The ability of this compound to form stable complexes with transition metals opens up possibilities for its use in catalysis and electrocatalysis. The ligand can influence the electronic and steric environment of the metal center, thereby tuning its catalytic activity.
Bis(benzimidazole) compounds are known to form complexes with various transition metals, and these complexes have been explored for their catalytic applications. bohrium.comresearchgate.net The coordination of the ligand to a metal ion can create a catalytically active site. While specific catalytic reactions driven by complexes of this compound are not extensively detailed in the provided context, the coordination chemistry of a closely related ligand, bis((1H-benzimidazol-2-yl)methyl)sulfide, with later 3d transition metals like Co(II), Ni(II), Cu(II), and Zn(II) has been investigated. researchgate.net These studies lay the groundwork for exploring the catalytic potential of such complexes. For instance, ruthenium complexes with bis(benzimidazol-yl)pyridine ligands, which are structurally similar, have garnered interest for their potential catalytic properties.
The electrochemical reduction of carbon dioxide (CO2) is a critical area of research for converting this greenhouse gas into valuable chemicals and fuels. Transition metal complexes, particularly with ligands that can facilitate electron transfer and stabilize key intermediates, are promising catalysts for this process. While there is no direct report on the use of this compound complexes for CO2 reduction, related systems have shown promise. For instance, rhenium(I) complexes with 2-(2́-pyridyl)benzimidazole ligands have been investigated as electrocatalysts for CO2 reduction. researchgate.net Furthermore, a ruthenium(II) complex with a 2,6-bis(1H-benzimidazol-2-yl)pyridine ligand has been noted for its potential in mediating the electrochemical reduction of CO2. These examples suggest that complexes of this compound with suitable transition metals could also be active in the electrochemical reduction of CO2, a research avenue that warrants further exploration.
Material Science Applications
The unique structural characteristics of this compound make it a compound of interest in the field of material science. smolecule.com Its bifunctional nature, possessing two benzimidazole moieties linked by a flexible ethyl sulfide chain, allows it to act as a versatile building block for the synthesis of more complex supramolecular structures and coordination polymers. The benzimidazole units provide rigid, aromatic components with specific electronic and hydrogen-bonding capabilities, while the sulfide linker introduces flexibility and an additional coordination site. This combination of properties is actively being explored for the development of novel materials with tailored functionalities. smolecule.com
Utilization as Building Blocks for Novel Materials with Tailored Electronic or Optical Properties
The primary application of this compound in material science is its use as a ligand in coordination chemistry to form metal complexes and coordination polymers. smolecule.com The nitrogen atoms in the benzimidazole rings and the sulfur atom of the ethyl sulfide group can all act as donor sites for coordination with metal ions. This ability to form stable complexes with a variety of transition metals is the foundation for creating new materials with specific electronic and optical properties. smolecule.com
The electronic properties of the resulting materials are heavily influenced by the nature of the metal ion and the coordination geometry of the complex. For instance, the formation of coordination polymers with paramagnetic metal centers can lead to materials with interesting magnetic properties. The benzimidazole rings themselves possess π-conjugated systems, and the interaction of these with the d-orbitals of a coordinated metal ion can alter the electronic structure of the ligand, leading to changes in its redox potential and conductivity.
In the realm of optical properties, the coordination of this compound to metal ions can result in materials with novel photoluminescent or chromogenic behaviors. The ligand itself may exhibit fluorescence, which can be enhanced or quenched upon coordination to a metal ion. Furthermore, the formation of metal complexes can lead to the appearance of new absorption bands in the UV-visible spectrum, a phenomenon known as charge transfer, which can result in colored materials.
While detailed research findings on materials specifically derived from this compound are emerging, the principles of its application can be understood by examining related bis(benzimidazole) compounds. The following table summarizes research on analogous systems, illustrating the potential for creating functional materials using this compound as a building block.
| Related Ligand | Metal Ion(s) | Resulting Material Type | Observed/Tailored Properties |
| Bis((1H-benzimidazol-2-yl)methyl)sulfide | Co(II), Ni(II), Cu(II), Zn(II) | Dicationic Complexes | Distorted octahedral geometry, potential for catalytic activity. |
| 4,4′-bis(benzimidazol-1-ylmethyl)biphenyl | Co(II) | 1D Coordination Polymer | 3D supramolecular network, potential for luminescent properties. |
| 1,2-bis(5,6-dimethylbenzimidazol-1-ylmethyl)benzene | Co(II) | 1D Coordination Polymer | Two-layer chain structure, potential for photocatalytic activities. |
| 1,5-bis(6-chloro-1H-benzimidazol-2-yl)pentan-3-one | Fe(III), Co(II), Cu(II), Zn(II), Ru(II) | Metal Complexes | Varied coordination geometries, antibacterial and antioxidant activity. |
These examples demonstrate that by carefully selecting the metal ion and the reaction conditions, it is possible to direct the assembly of bis(benzimidazole) ligands like this compound into a variety of architectures with distinct electronic and optical properties. The future development of materials derived from this compound is likely to focus on exploiting its flexible and multidentate nature to create novel sensors, catalysts, and photoactive materials.
Theoretical and Computational Studies
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations
DFT has become a standard method for investigating the electronic and geometric properties of benzimidazole (B57391) derivatives due to its balance of accuracy and computational efficiency. TDDFT extends this capability to predict the properties of molecules in their excited states, making it invaluable for interpreting electronic spectra.
The electronic character of Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide (B99878) is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.tr DFT calculations, often using the B3LYP functional, reveal that for many benzimidazole derivatives, the HOMO is primarily localized on the electron-rich benzimidazole rings, while the LUMO is distributed across the entire conjugated system. dergipark.org.trniscpr.res.in
The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests higher reactivity and polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For benzimidazole derivatives, this gap is a key factor in their biological and pharmacological activities. irjweb.comresearchgate.net While specific calculations for Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide are not widely published, data from analogous compounds provide insight into the expected range for its energy gap.
Interactive Table 1: Representative HOMO-LUMO Energy Gaps for Benzimidazole Derivatives Calculated via DFT
This table presents data for structurally related compounds to illustrate typical values.
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | DFT/B3LYP/6–311++G(d,p) | -6.297 | -1.810 | 4.487 irjweb.com |
| 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole | DFT/B3LYP/6-311G* | -6.212 | -1.684 | 4.528 researchgate.net |
The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. nih.gov For benzimidazole-containing structures, MEP maps typically show negative potential (red/yellow regions), indicating nucleophilic character, around the nitrogen atoms of the imidazole (B134444) ring. nih.govresearchgate.net Conversely, positive potential (blue regions) is often found around the N-H protons, highlighting their electrophilic nature. nih.gov For this compound, the MEP would likely indicate that the nitrogen atoms are primary sites for coordination with metal ions, while the sulfide bridge would exhibit a region of negative potential, tunable by its chemical environment. rsc.orgrsc.orgmdpi.com
TDDFT is a robust method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govmdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TDDFT can forecast the absorption maxima (λ_max). researchgate.netacs.org For benzimidazole derivatives, the characteristic absorption bands are typically due to π → π* and n → π* transitions within the aromatic system. nih.govnih.gov
Simulations for this compound would be expected to predict strong absorptions in the UV region, consistent with the electronic structure of the benzimidazole core. The accuracy of these predictions depends on the choice of functional and basis set, and the inclusion of solvent effects using models like the Polarizable Continuum Model (PCM). researchgate.netresearchgate.net Comparing calculated spectra with experimental data helps validate the computational approach and assign specific electronic transitions to observed absorption peaks. researchgate.net TDDFT can also be used to predict fluorescence emission wavelengths by optimizing the geometry of the first excited state. nih.gov
Interactive Table 2: Comparison of Experimental and TDDFT-Calculated Absorption Maxima (λ_max) for Benzimidazole Derivatives
This table shows how computational predictions align with experimental results for similar compounds.
| Compound | Solvent | Experimental λ_max (nm) | Calculated λ_max (nm) | Method |
|---|---|---|---|---|
| Benznidazole | Water | 324 | 310 | TD-DFT/B3LYP/6-311++G(d,2p) researchgate.net |
| 1-Methyl-2-(2'-hydroxyphenyl)benzimidazole | Chloroform | 310, 345 | 303, 335 | TD-DFT/PCM researchgate.net |
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes and intermolecular interactions in a simulated environment, such as in solution. acs.orgsns.itnih.gov
This compound is a potent ligand capable of coordinating with various metal ions through its nitrogen and sulfur donor atoms. mdpi.com MD simulations are particularly useful for studying the structure and stability of the resulting metal complexes in a solution phase. acs.orgsns.it These simulations can reveal how solvent molecules arrange around the complex, the stability of the metal-ligand coordination bonds over time, and the flexibility of the ligand when bound to a metal center. researchgate.net This information is vital for understanding the behavior of these complexes in biological or catalytic systems. frontiersin.org
Advanced Quantum Chemical Methods for Spectroscopic Predictions (e.g., STEOM-DLPNO-CCSD)
At present, specific studies employing high-level quantum chemical methods such as the State-Targeted Energy- and Orbital-Optimized second-order Møller-Plesset perturbation theory with Domain-based Local Pair Natural Orbital Coupled Cluster with Singles and Doubles (STEOM-DLPNO-CCSD) for the spectroscopic prediction of this compound have not been reported in the available scientific literature.
However, the application of such advanced computational techniques would be invaluable for elucidating the electronic transitions and excited-state properties of this molecule. These methods are designed to provide highly accurate predictions of spectroscopic data, such as UV-Vis absorption and emission spectra. For a molecule like this compound, with its two benzimidazole chromophores, these calculations could reveal:
The nature of the low-lying electronic excited states.
The contribution of different molecular orbitals to these electronic transitions.
The potential for intramolecular charge transfer between the benzimidazole moieties and the central sulfide linker.
Such theoretical predictions are crucial for interpreting experimental spectroscopic data and understanding the photophysical properties of the compound.
Molecular Docking Simulations for Ligand-Biomolecule Interaction Modeling
While specific molecular docking studies for this compound are not extensively documented, the broader class of benzimidazole derivatives has been the subject of numerous computational investigations to model their interactions with various biological targets. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
For this compound, docking simulations could be employed to investigate its potential binding affinity and mode of interaction with various biomolecules, such as enzymes or DNA. Key aspects that would be explored in such simulations include:
Binding Site Identification: Determining the most probable binding pocket on a target protein.
Interaction Analysis: Identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein.
Binding Energy Estimation: Calculating the binding affinity to predict the strength of the interaction.
The structural features of this compound, including the two benzimidazole rings and the flexible ethyl sulfide linker, suggest that it could adopt various conformations to fit into different binding sites.
Table 1: Potential Molecular Docking Parameters for this compound
| Parameter | Description | Potential Significance |
| Target Protein | A specific enzyme or receptor implicated in a disease pathway. | Determines the biological process being investigated. |
| Binding Affinity (kcal/mol) | The estimated free energy of binding. | A lower value indicates a stronger, more favorable interaction. |
| Hydrogen Bond Donors/Acceptors | The nitrogen atoms of the benzimidazole rings. | Crucial for forming specific interactions with protein residues. |
| Hydrophobic Moieties | The benzene (B151609) rings of the benzimidazole units. | Important for interactions within nonpolar pockets of a protein. |
| Conformational Flexibility | The rotational freedom of the ethyl sulfide linker. | Allows the molecule to adapt its shape to the binding site. |
Prediction and Elucidation of Structure-Efficiency/Activity Relationships
The prediction and elucidation of structure-efficiency or structure-activity relationships (SAR) are fundamental in medicinal chemistry for designing more potent and selective drug candidates. For this compound, SAR studies would involve synthesizing and testing a series of analogues to understand how specific structural modifications influence its biological activity.
Although a detailed SAR study for this specific compound is not available, general principles for benzimidazole derivatives can be considered. Modifications to the this compound scaffold could include:
Substitution on the Benzene Rings: Introducing various functional groups (e.g., electron-donating or electron-withdrawing groups) at different positions on the benzimidazole rings to modulate electronic properties and steric interactions.
Modification of the Linker: Altering the length and composition of the linker connecting the two benzimidazole units to optimize the spatial orientation of the pharmacophores.
Replacement of the Sulfide Group: Substituting the sulfur atom with other heteroatoms (e.g., oxygen or nitrogen) to investigate the role of the sulfide in the compound's activity.
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, could be used in conjunction with experimental data to develop predictive models that correlate structural features with biological activity.
Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide (B99878). By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular framework.
Both ¹H and ¹³C NMR spectra are instrumental in confirming the molecular structure and assessing the purity of the compound. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, correspond to the unique electronic environments of each nucleus in the molecule.
While specific spectral data for Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide is not widely published, the expected chemical shifts can be inferred from data on analogous 2-substituted benzimidazole (B57391) derivatives. rsc.orgrsc.org The ¹H NMR spectrum is expected to show distinct signals for the benzimidazole N-H proton, the aromatic protons on the benzene (B151609) rings, and the aliphatic protons of the ethyl sulfide bridge. The symmetry of the molecule would simplify the spectrum, with chemically equivalent protons and carbons giving rise to the same signals.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆) The following table outlines the anticipated proton NMR spectral data based on similar benzimidazole compounds. rsc.orgrsc.org
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Imidazole (B134444) N-H | ~12.0 - 13.0 | Singlet (broad) |
| Aromatic C-H | ~7.1 - 7.6 | Multiplet |
| Ethyl -CH₂- | Not specified | Triplet |
| Sulfide -CH₂- | Not specified | Triplet |
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆) The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Benzimidazole C2 (N-C-N) | ~150 - 158 |
| Aromatic Carbons | ~110 - 140 |
| Ethyl & Sulfide Carbons (-CH₂-) | ~25 - 35 |
The absence of unexpected signals in these spectra serves as a strong indicator of the compound's purity.
This compound, also referred to in literature as 'tebb', is known to act as a chelating ligand, forming complexes with various metal ions. mdpi.com NMR titration is a powerful method to study these interactions in solution. The technique involves the incremental addition of a metal ion to an NMR tube containing the ligand and monitoring the resulting changes in the NMR spectrum.
During a titration, changes in the chemical shifts of the ligand's protons, particularly those near the binding sites (the benzimidazole nitrogen atoms and the sulfide sulfur atom), provide direct evidence of complexation. The magnitude of these chemical shift perturbations can help identify the specific atoms involved in coordination with the metal center. Furthermore, by analyzing the titration data, it is possible to determine the stoichiometry of the resulting metal-ligand complex and calculate its binding constant, which quantifies the stability of the complex. The compound has been successfully used to prepare complexes with metals like nickel, confirming its robust binding capabilities. mdpi.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a unique "fingerprint" corresponding to these vibrations.
The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key structural features. The data from related benzimidazole compounds allows for the assignment of these vibrational modes. rsc.orgresearchgate.net
Characteristic IR Absorption Bands The table below lists the principal functional groups and their expected vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| N-H (Imidazole) | Stretching | ~3450 or broad ~3100-3040 | Medium-Strong |
| C-H (Aromatic) | Stretching | ~3100 - 3000 | Medium-Weak |
| C-H (Aliphatic) | Stretching | ~3000 - 2850 | Medium |
| C=N (Imidazole) | Stretching | ~1625 | Medium |
| C=C (Aromatic) | Stretching | ~1600 - 1450 | Medium-Strong |
| C-S (Sulfide) | Stretching | ~750 - 600 | Weak |
UV-Visible (UV-Vis) Spectroscopy
UV-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals.
The UV-Vis spectrum of this compound is dominated by the electronic transitions within the benzimidazole rings, which act as the primary chromophores. Based on studies of similar bis-benzimidazole structures, the spectrum is expected to exhibit intense absorption bands in the ultraviolet region. lew.ro
These absorptions are primarily due to two types of transitions:
π → π* (pi to pi-star) transitions: These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system of the benzimidazole rings. They typically result in strong absorption bands.
n → π* (n to pi-star) transitions: These transitions involve the excitation of non-bonding electrons (from the nitrogen and sulfur atoms) to antibonding π* orbitals. These are generally of lower energy and intensity compared to π → π* transitions.
For related bis-benzimidazole compounds, these transitions are typically observed in the 200–290 nm range. lew.ro The stability of metal complexes involving this ligand can also be monitored over time using UV-Vis spectroscopy, as coordination to a metal ion often leads to shifts in the absorption maxima (λmax). mdpi.com
Monitoring Ligand-Metal Complexation and Sensing Events
Spectroscopic techniques are pivotal in observing the formation of metal complexes with this compound and related bis(benzimidazole) ligands. UV-visible and fluorescence spectroscopy are particularly effective for this purpose. The electronic spectra of these compounds typically show intense bands in the UV region (200–290 nm) corresponding to π → π* and n → π* transitions within the aromatic benzimidazole rings lew.ro.
Upon coordination with a metal ion, shifts in the position and intensity of these absorption bands can be observed, providing evidence of complex formation. For instance, the interaction of bis-benzimidazole ligands with metal ions can be monitored by tracking changes in the UV-visible spectrum over time, which also allows for the assessment of the stability of the resulting complexes in solution mdpi.com. The appearance of new charge-transfer bands, often in the visible region, is a common indicator of ligand-metal coordination lew.ro.
Fluorescence spectroscopy also serves as a sensitive tool for studying these interactions. Bis(benzimidazole) ligands often exhibit fluorescence, and the binding of a metal ion can lead to either quenching or enhancement of the emission intensity. For example, some bis-benzimidazole compounds show distinct emission bands that are altered upon complexation, signaling the sensing event lew.ro.
Mass Spectrometry (e.g., ESI-MS, EI-MS)
Mass spectrometry is a fundamental technique for confirming the identity and structural features of this compound and its derivatives.
Determination of Molecular Weight and Fragmentation Patterns
Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of benzimidazole derivatives as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation nih.gov. This allows for the unambiguous determination of the molecular weight. The formation of adducts with cations like sodium [M+Na]⁺ and potassium [M+K]⁺ can also be observed, further confirming the molecular mass nih.gov.
While ESI-MS spectra often show limited fragmentation, in-source fragmentation can be induced by adjusting instrumental parameters, or tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pathways nih.govscispace.com. The fragmentation patterns provide valuable structural information. For related heterocyclic compounds containing sulfide linkages, mass spectrometry has been used to identify characteristic fragments resulting from the cleavage of C-S and C-N bonds, helping to piece together the molecular structure mdpi.com. The analysis of these patterns is crucial for distinguishing between isomers and confirming the connectivity of the molecular framework. For example, studies on similar structures often report fragmentation that leads to the separation of the benzimidazole moieties from the central alkyl-sulfide chain.
X-ray Crystallography
X-ray crystallography provides the most definitive structural information for this compound and its metal complexes, offering precise details about the molecule's three-dimensional arrangement in the solid state.
Elucidation of Solid-State Molecular and Crystal Structures
Single-crystal X-ray diffraction analysis is the gold standard for determining the exact molecular structure, including bond lengths, bond angles, and torsion angles rsc.orgnih.gov. For coordination compounds derived from bis(benzimidazole) ligands, this technique reveals how the ligand wraps around the central metal ion. Studies on complexes of similar ligands, such as bis((1H-benzimidazol-2-yl)methyl)sulfide (NSN), have successfully elucidated their solid-state structures researchgate.net. These analyses confirm the tridentate (N, S, N) coordination mode of the ligand.
The crystal structure of metal complexes also reveals the presence of counter-ions and solvent molecules within the crystal lattice, providing a complete picture of the crystalline assembly researchgate.netnih.gov.
Precise Determination of Coordination Geometries and Intermolecular Interactions
X-ray crystallography is unparalleled in its ability to define the precise coordination geometry around a metal center. For complexes formed with bis(benzimidazole) sulfide ligands and later 3d transition metals, distorted octahedral geometries are commonly observed researchgate.net. In these cases, two tridentate ligands coordinate to a single metal ion, resulting in a complex with the general formula [M(ligand)₂]²⁺ researchgate.netresearchgate.net.
Conversely, when other related ligands like bis[2-(1H-benzimidazol-2-yl)phenyl]disulfide coordinate to metals such as Co(II), Zn(II), and Cd(II), the analysis has shown distorted tetrahedral structures rsc.orgnih.gov. In these instances, the ligand coordinates through the two benzimidazole nitrogen atoms, forming a large eleven-membered chelate ring rsc.orgnih.gov. The precise bond angles and distances between the metal and the donor atoms (N, S) provided by crystallography are critical for understanding the stability and reactivity of these complexes.
Furthermore, crystallographic data illuminates the network of intermolecular interactions, such as hydrogen bonding and π–π stacking, that govern the packing of molecules in the crystal nih.gov. For example, N-H···O and O-H···N hydrogen bonds are often crucial in organizing the supramolecular structure of co-crystals involving benzimidazole compounds nih.gov.
Interactive Data Table: Crystallographic Data for a Related bis(Benzimidazole) Ligand Complex
The following table summarizes key crystallographic parameters for a representative metal complex formed with a ligand structurally similar to this compound.
| Parameter | Co(NSN)₂₂·4H₂O researchgate.net | Ni(NSN)₂₂·2H₂O researchgate.net |
| Formula | C₄₄H₅₀CoN₈O₁₀S₄ | C₄₄H₄₆N₈NiO₈S₄ |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| Coordination Geometry | Distorted Octahedral | Distorted Octahedral |
| Metal-Ligand Bonds | Co-N, Co-S | Ni-N, Ni-S |
Supramolecular Chemistry and Intermolecular Interactions
Hydrogen Bonding Interactions
Hydrogen bonding is a critical directional interaction in the self-assembly of benzimidazole-containing molecules. The benzimidazole (B57391) moiety possesses both a hydrogen bond donor (the N-H group) and acceptor sites (the imine nitrogen atom). This dual functionality allows for the formation of robust intermolecular connections.
In analogous bis-benzimidazole compounds, N-H…N hydrogen bonds are a common and dominant feature in their crystal lattices. For instance, in the structurally similar 2,2′-(Ethane-1,2-diyl)bis(1H-benzimidazole), molecules are linked by N—H⋯N hydrogen bonds, which generate extensive sheets within the crystal structure. It is highly probable that Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide (B99878) would exhibit similar N-H…N hydrogen bonding motifs, leading to the formation of chains or sheets in its solid state. The presence of other potential hydrogen bond acceptors, such as oxygen or fluorine atoms in co-crystallized solvents or anions, could lead to the formation of N-H…O or N-H…F interactions, further diversifying the supramolecular architecture. Similarly, if the molecule were to be in a system with hydroxyl groups, O-H…N hydrogen bonds could also be anticipated.
Table 1: Potential Hydrogen Bonding Interactions in Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide
| Donor | Acceptor | Type of Interaction |
| N-H (Benzimidazole) | N (Benzimidazole) | N-H…N |
| N-H (Benzimidazole) | O (e.g., in solvent) | N-H…O |
| N-H (Benzimidazole) | F (e.g., in counter-ion) | N-H…F |
| O-H (e.g., in solvent) | N (Benzimidazole) | O-H…N |
π-π Stacking Interactions
The planar aromatic nature of the benzimidazole rings in this compound makes them amenable to π-π stacking interactions. These non-covalent interactions, arising from the overlap of π-orbitals, are fundamental in the stabilization of supramolecular assemblies and play a significant role in the packing of aromatic molecules in crystals.
C-H…π Interactions
C-H…π interactions are another class of weak hydrogen bonds that can influence the crystal packing of aromatic compounds. In these interactions, a C-H bond acts as a weak hydrogen bond donor, and the electron-rich π-system of an aromatic ring serves as the acceptor.
While specific data for this compound is unavailable, studies on other benzimidazole derivatives have highlighted the presence of C-H…π interactions. These can involve the C-H bonds of the benzimidazole ring itself or those of the ethyl sulfide linker. Such interactions, though weaker than conventional hydrogen bonds, are numerous and collectively contribute to the cohesion and stability of the supramolecular structure. They are instrumental in fine-tuning the orientation of molecules within the crystal lattice.
Self-Assembly and Formation of Supramolecular Architectures
The combination of strong, directional N-H…N hydrogen bonds and weaker, less directional π-π and C-H…π interactions can lead to the formation of complex three-dimensional networks. For instance, the hydrogen bonds might direct the formation of one- or two-dimensional motifs, which are then further organized into a 3D structure by the weaker stacking and C-H…π interactions. The specific architecture will depend on factors such as the crystallization conditions and the presence of any guest molecules. The ability of bis-benzimidazole ligands to coordinate with metal ions also opens up possibilities for the construction of metal-organic frameworks (MOFs), where the self-assembly is guided by both intermolecular interactions and coordination bonds.
Table 2: Summary of Intermolecular Interactions and Their Potential Role in Supramolecular Assembly
| Interaction Type | Key Moieties Involved | Primary Role in Self-Assembly | Resulting Architecture |
| Hydrogen Bonding (N-H…N) | Benzimidazole N-H and imine N | Directional control, formation of primary motifs | Chains, sheets |
| π-π Stacking | Benzimidazole aromatic rings | Stabilization of assemblies, efficient packing | Stacked columns, layered structures |
| C-H…π Interactions | C-H bonds and benzimidazole rings | Fine-tuning of molecular orientation | Consolidation of 3D network |
Future Research Directions and Perspectives
Rational Design and Synthesis of Novel Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide (B99878) Derivatives with Tailored Properties
Future synthetic efforts will likely concentrate on the rational design of new derivatives to enhance specific biological or material properties. The core structure of Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide offers multiple sites for modification, allowing for the systematic tuning of its physicochemical characteristics. nih.gov
Key strategies for creating tailored derivatives include:
Ring Substitution: Introducing various functional groups (e.g., electron-donating or electron-withdrawing groups) onto the benzene (B151609) rings of the benzimidazole (B57391) units can significantly alter the molecule's electronic properties, solubility, and biological target affinity. nih.gov
Linker Modification: The ethyl sulfide bridge can be modified by changing its length, rigidity, or by oxidizing the sulfur atom to form the corresponding sulfoxide (B87167) or sulfone. These changes can influence the spatial arrangement of the two benzimidazole units, affecting how the molecule binds to biological targets or assembles into larger material structures.
N-Functionalization: The secondary amine (-NH) group in the imidazole (B134444) ring is a prime site for substitution with various alkyl or aryl groups. This can improve pharmacokinetic properties and introduce new functionalities. mdpi.com
Hybridization: Conjugating the core structure with other known bioactive scaffolds, such as triazoles, quinolones, or other heterocyclic systems, could lead to hybrid molecules with synergistic or entirely new modes of action. tandfonline.com
These synthetic explorations aim to produce a library of compounds with optimized properties for specific applications, from enhanced anticancer potency to superior performance in electronic devices. tandfonline.comresearchgate.net
Table 1: Potential Modifications for Rational Derivative Design
| Modification Site | Strategy | Potential Outcome | Example Functional Groups |
|---|---|---|---|
| Benzimidazole Ring | Aromatic Substitution | Enhanced biological activity, altered solubility, tuned electronic properties. | -Cl, -F, -NO₂, -OCH₃, -CF₃ |
| Sulfide Linker | Oxidation or Chain Modification | Modified spatial orientation, improved metabolic stability, new coordination modes. | Sulfoxide (-SO-), Sulfone (-SO₂-), Propyl or Butyl Linker |
| Imidazole NH Group | N-Alkylation/Arylation | Improved pharmacokinetic profile, introduction of new binding interactions. | -CH₃, -CH₂Ph, Phenyl |
| Overall Molecule | Molecular Hybridization | Synergistic bioactivity, multi-target agents. | Conjugation with triazoles, pyrazoles, or other pharmacophores. |
Exploration of Emerging Catalytic Transformations
The presence of multiple nitrogen and sulfur donor atoms makes this compound an excellent candidate as a multidentate ligand for coordinating with transition metals. mdpi.com While benzimidazole-based complexes are known catalysts, future research can explore the unique potential of this specific bis-benzimidazole scaffold in novel catalytic applications.
The formation of complexes with metals such as palladium, ruthenium, copper, and zinc could yield catalysts for a variety of organic transformations. mdpi.commdpi.com A significant area of future work will be the application of these novel metal complexes in challenging cross-coupling reactions, such as the Suzuki-Miyaura reaction, particularly with less reactive aryl chlorides. mdpi.com Furthermore, these complexes could be investigated as catalysts for oxidation, reduction, and other industrially relevant chemical processes. The flexibility of the ethyl sulfide linker may allow for the formation of unique coordination geometries, potentially leading to catalysts with novel reactivity and selectivity.
Advanced Mechanistic Elucidation of Biological Pathways and Molecular Targets
Initial studies suggest that bis-benzimidazole derivatives exert their anticancer effects through mechanisms like DNA intercalation and the inhibition of topoisomerase enzymes. nih.govnih.gov However, a deeper and more precise understanding of the molecular mechanisms is required. Future research should aim to move beyond general observations to identify specific molecular interactions and downstream cellular consequences.
Key research questions to address include:
DNA Binding Specificity: Does the compound bind preferentially to specific DNA sequences or structures, such as G-quadruplexes? High-resolution techniques like X-ray crystallography and NMR spectroscopy of the compound-DNA complex can provide definitive answers.
Enzyme Inhibition: While topoisomerase is a known target, the inhibitory potential against other key cancer-related enzymes, such as poly(ADP-ribose) polymerase (PARP) and various protein kinases (e.g., EGFR), should be systematically investigated. tandfonline.comfrontiersin.org
Cellular Pathway Analysis: Advanced "omics" technologies, including transcriptomics and proteomics, can be employed to obtain a global view of the cellular response to the compound. This can reveal novel biological pathways and targets that are perturbed, potentially uncovering new therapeutic indications. researchgate.net
Such detailed mechanistic studies are crucial for optimizing the compound's therapeutic potential and for the rational design of next-generation analogues with improved efficacy and reduced off-target effects. nih.govresearchgate.net
Integration into Hybrid Functional Materials and Nanosystems
The unique structural and electronic properties of this compound make it a promising building block for the creation of advanced functional materials. researchgate.net Its aromatic, heterocyclic nature suggests potential for applications in organic electronics. Future work could explore its incorporation into conductive polymers or as a component in organic light-emitting diodes (OLEDs).
Furthermore, the field of nanotechnology offers exciting prospects. The compound's ability to coordinate with metals can be exploited to create hybrid nanomaterials. For instance, it could serve as a capping or linking agent for metal nanoparticles (e.g., gold, silver, bismuth sulfide), yielding materials with combined optical, electronic, and catalytic properties. semanticscholar.org In the biomedical sphere, derivatives could be integrated into nanocarriers, such as liposomes or polymeric nanoparticles, to improve drug delivery and enable targeted therapy. researchgate.net
Development of Next-Generation Chemosensors with Enhanced Selectivity and Sensitivity
The structure of this compound, containing multiple nitrogen and sulfur atoms, provides an ideal framework for the selective chelation of metal ions. rsc.org This inherent property positions it as a strong candidate for the development of highly sensitive colorimetric or fluorescent chemosensors. Research has already shown that benzimidazole-based sensors can detect a range of ions, including Fe(II), Fe(III), Zn(II), and Co(II). rsc.orgnih.gov
Future research can focus on designing derivatives that exhibit a strong and specific optical response (either a color change or fluorescence turn-on/off) upon binding to a particular analyte. nih.govmdpi.com By strategically modifying the electronic properties of the benzimidazole rings, it may be possible to fine-tune the sensor's selectivity for environmentally or biologically important ions that are currently difficult to detect. unigoa.ac.in The goal is to develop robust sensors that can operate effectively in complex aqueous environments for applications in environmental monitoring, medical diagnostics, and industrial process control.
Synergistic Application of Experimental and Computational Approaches for Predictive Research
The integration of computational chemistry with experimental synthesis and testing represents a powerful paradigm for accelerating the discovery process. doi.org In silico techniques such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling can provide profound insights into the behavior of this compound and its derivatives. researchgate.netcell.com
Future research will increasingly rely on this synergy:
Predictive Design: Computational models can be used to predict the biological activity, material properties, or catalytic potential of virtual derivatives before they are synthesized. This allows researchers to prioritize the most promising candidates, saving significant time and resources. doi.orgresearchgate.net
Mechanism Exploration: Molecular dynamics simulations can model the interaction of these molecules with biological targets like DNA or enzymes, providing a dynamic view of the binding process that complements static experimental data. nih.gov
Property Calculation: DFT calculations can predict electronic properties, such as HOMO-LUMO gaps, which are crucial for designing functional materials and understanding reactivity. cell.com
By combining predictive computational screening with targeted experimental validation, the development of novel compounds based on the this compound scaffold can be made more efficient and rational. nih.gov
Q & A
Q. What are the optimal solvent systems and reaction conditions for synthesizing Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide?
The synthesis typically involves solvent-free reductive amination or reflux conditions with alcohols (e.g., absolute ethanol). Key steps include:
- Using intermediates like 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide for coupling reactions.
- Monitoring reaction progress via TLC (e.g., Chloroform:Methanol, 7:3 ratio) .
- Isolation via ice-water quenching to precipitate products. Optimize stoichiometry (e.g., 1.2 eq hydrazine hydrate) to minimize side products .
Q. How can researchers characterize the purity and structural integrity of this compound?
Employ a multi-technique approach:
- X-ray crystallography for confirming molecular packing and hydrogen-bonding networks (e.g., R factor ≤ 0.057, data-to-parameter ratio ≥ 17.7) .
- NMR spectroscopy (¹H/¹³C) to verify benzimidazole proton environments and sulfide linkage.
- HPLC-MS for purity assessment, particularly to detect residual hydrazine or unreacted intermediates .
Q. What are the primary pharmacological applications explored for this compound?
Bis-benzimidazole derivatives are studied as enzyme inhibitors (e.g., glutaminase inhibitors like BPTES analogs). Key applications include:
- Targeting allosteric binding sites via scaffold modifications (e.g., phenylacetamido groups) .
- Evaluating IC50 values under varied assay conditions to establish structure-activity relationships .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the compound’s enzyme inhibition kinetics?
Address discrepancies by:
- Linking kinetic data to theoretical frameworks (e.g., Michaelis-Menten models with non-competitive inhibition assumptions).
- Conducting isothermal titration calorimetry (ITC) to quantify binding affinities and entropy changes .
- Cross-validating results using mutant enzymes or isotopic labeling to probe active-site interactions .
Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?
- Molecular docking : Use force fields (e.g., AMBER) to simulate binding to glutaminase’s allosteric pocket.
- MD simulations : Analyze stability of sulfide-ethyl-benzimidazole conformers over 100+ ns trajectories .
- AI-driven tools : Implement COMSOL Multiphysics for parameter optimization in synthetic pathways .
Q. How can crystallographic data resolve ambiguities in the compound’s supramolecular assembly?
- Analyze hydrogen-bonding motifs (e.g., N–H···S interactions) using single-crystal XRD (space group P 1).
- Compare with related structures (e.g., 1,4-bis(benzimidazol-2-yl)benzene dimethylformamide disolvate) to identify packing trends .
- Quantify π-π stacking distances (< 3.5 Å) to correlate with solubility and stability .
Q. What methodologies mitigate toxicity risks during in vitro testing?
Q. How can factorial design optimize the compound’s process scalability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
